An In-depth Technical Guide on the Core Mechanism of Action of TS-011
An In-depth Technical Guide on the Core Mechanism of Action of TS-011
For Researchers, Scientists, and Drug Development Professionals
Abstract
TS-011, chemically identified as N-(3-chloro-4-morpholin-4-yl)phenyl-N'-hydroxyimidoformamide, is a potent and selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of TS-011, with a primary focus on its therapeutic potential in ischemic stroke. Preclinical studies have demonstrated its efficacy in reducing cerebral infarct volume and improving neurological outcomes by modulating cerebrovascular function. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical investigations, and provides methodologies for the experimental protocols utilized in these studies.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, triggers a complex cascade of events leading to neuronal cell death and long-term disability. A key contributor to the pathophysiology of ischemic stroke is the dysregulation of cerebral blood flow and the inflammatory response. 20-HETE, a product of arachidonic acid metabolism by cytochrome P450 (CYP) 4A and 4F enzymes, has been identified as a potent vasoconstrictor and pro-inflammatory mediator implicated in the exacerbation of ischemic brain injury.[2][3] TS-011 has emerged as a promising therapeutic agent that specifically targets the synthesis of 20-HETE, thereby offering a novel approach to mitigate the detrimental effects of cerebral ischemia.
Mechanism of Action: Inhibition of 20-HETE Synthesis
TS-011 exerts its pharmacological effect by selectively inhibiting the activity of CYP4A and CYP4F enzymes, which are responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE.[1] In vitro studies have demonstrated the high potency and selectivity of TS-011.
Quantitative Data: In Vitro Inhibition of 20-HETE Synthesis
| Enzyme Source | Target Enzymes | IC50 Value | Reference |
| Rat Renal Microsomes | 20-HETE Synthesis | 9.19 nM | [1] |
| Human Renal Microsomes | 20-HETE Synthesis | 10 - 50 nM | [1] |
| Human Recombinant | CYP4A11, CYP4F2, CYP4F3A, CYP4F3B | ~10 - 50 nM | [1] |
Signaling Pathway
The primary mechanism of action of TS-011 is the reduction of 20-HETE levels, which in turn modulates downstream signaling pathways involved in vascular tone and inflammation.
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Caption: Mechanism of action of TS-011 in ischemic stroke.
Preclinical Efficacy in Ischemic Stroke Models
The therapeutic potential of TS-011 has been extensively evaluated in rodent models of transient middle cerebral artery occlusion (tMCAO), a widely used experimental paradigm that mimics human ischemic stroke.
Quantitative Data: In Vivo Efficacy of TS-011 in Rat MCAO Model
| Animal Model | Treatment Regimen | Outcome Measure | Result | Reference |
| Rat (tMCAO) | 0.01 - 1.0 mg/kg/hr | Infarct Volume Reduction | ~40% | [3][4] |
| Rat (tMCAO) | 0.01 - 1 mg/kg i.v. | Infarct Volume Reduction | 35% | [1] |
| Rat (tMCAO) | 1.0 mg/kg/hr for 1 hr, then 0.3 mg/kg/day for 7 days | Sensory Deficit Score Reduction | ~30% | [5] |
| Monkey (thromboembolic stroke) | 0.3 mg/kg bolus + 1.0 mg/kg/hr for 24 hrs (with t-PA) | Improved Neurological Deficit Score | Significant Improvement | [5] |
Experimental Protocols
Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the intraluminal suture method to induce transient focal cerebral ischemia.
Materials:
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Male Wistar rats (250-300g)
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Anesthesia (e.g., isoflurane)
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4-0 nylon monofilament suture with a rounded tip
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Microvascular clips
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Surgical microscope
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Laser Doppler flowmeter
Procedure:
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Anesthetize the rat and maintain body temperature at 37°C.
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Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
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Ligate the distal ECA and place a temporary ligature around the CCA.
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Insert the nylon suture into the ECA lumen and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
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Confirm the occlusion by monitoring a >70% reduction in cerebral blood flow using a laser Doppler flowmeter placed on the skull over the MCA territory.
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After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow reperfusion.
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Close the incision and allow the animal to recover.
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Caption: Experimental workflow for the tMCAO procedure in rats.
Measurement of Cerebral Blood Flow
Laser Doppler flowmetry is a common technique for real-time, continuous monitoring of relative changes in cerebral blood flow.
Procedure:
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Following the initial surgical preparation for tMCAO, a small area of the skull overlying the MCA territory is thinned until it is translucent.
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A laser Doppler probe is placed perpendicular to the thinned skull, ensuring it does not compress the underlying tissue.
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The probe is connected to a flowmeter to record baseline cerebral blood flow.
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Continuous recordings are taken throughout the MCAO and reperfusion phases to monitor changes relative to the baseline.
Quantification of 20-HETE Levels
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of 20-HETE in biological samples.
Procedure:
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Harvest brain tissue from the ischemic hemisphere at the desired time point.
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Homogenize the tissue in a suitable buffer and perform lipid extraction using a solvent system (e.g., Folch method).
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The lipid extract is then subjected to solid-phase extraction for further purification.
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The purified sample is analyzed by LC-MS. A C18 reverse-phase column is typically used for chromatographic separation.
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Mass spectrometry is performed in the negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of 20-HETE.
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Quantification is achieved by comparing the peak area of 20-HETE in the sample to a standard curve generated with known amounts of a 20-HETE standard.
Assessment of Infarct Volume
2,3,5-triphenyltetrazolium chloride (TTC) staining is a widely used method to visualize and quantify the extent of ischemic damage.
Procedure:
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At the end of the experiment (e.g., 24 hours post-reperfusion), euthanize the animal and perfuse the brain with saline.
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Remove the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).
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Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline at 37°C for 15-30 minutes in the dark.
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Viable tissue, containing intact mitochondrial dehydrogenase enzymes, will stain red, while the infarcted tissue will remain white.
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Capture digital images of the stained sections.
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The infarct area in each slice is measured using image analysis software, and the total infarct volume is calculated by integrating the infarct areas of all slices.
Clinical Development
As of the latest available information, detailed results from a dedicated Phase I clinical trial of TS-011 (N-(3-chloro-4-morpholin-4-yl)phenyl-N'-hydroxyimidoformamide) for the treatment of ischemic stroke in humans have not been publicly disclosed. Early reports indicated that the compound was undergoing Phase I development by Taisho Pharmaceutical. Further information regarding its safety, tolerability, and pharmacokinetic profile in humans is required to ascertain its clinical potential.
Conclusion
TS-011, a selective inhibitor of 20-HETE synthesis, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action, centered on the reduction of the potent vasoconstrictor 20-HETE, leads to improved cerebral microcirculation and a subsequent decrease in infarct volume. The compelling preclinical data underscore the therapeutic potential of targeting the 20-HETE pathway in acute ischemic stroke. However, the progression of TS-011 into and through clinical development will be crucial in determining its ultimate utility in a clinical setting.
References
- 1. Beneficial effects of a new 20-hydroxyeicosatetraenoic acid synthesis inhibitor, TS-011 [N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide], on hemorrhagic and ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of 2,3,5-triphenyltetrazolium chloride as a stain for detection and quantification of experimental cerebral infarction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of a new inhibitor of the synthesis of 20-HETE on cerebral ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
